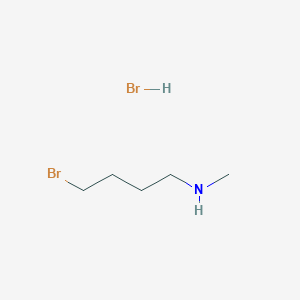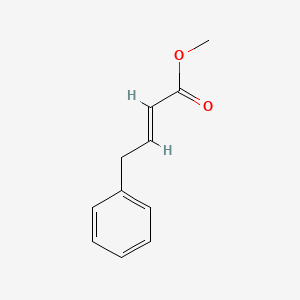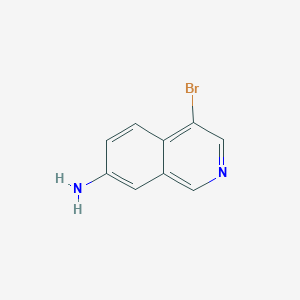
4-Bromo-N-methylbutan-1-amine hydrobromide
Vue d'ensemble
Description
4-Bromo-N-methylbutan-1-amine hydrobromide is a chemical compound with the CAS Number: 365432-20-8 . It has a molecular weight of 246.97 and is typically a solid .
Molecular Structure Analysis
The linear formula for 4-Bromo-N-methylbutan-1-amine hydrobromide is C5H13Br2N . The IUPAC name for this compound is 4-bromo-N-methylbutan-1-amine hydrobromide .Physical And Chemical Properties Analysis
4-Bromo-N-methylbutan-1-amine hydrobromide is a solid at room temperature . It has a molecular weight of 246.97 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Application in pH Fluorescent Probes
4-Bromo-N-methylbutan-1-amine hydrobromide has been utilized in the development of pH fluorescent probes. For example, Liu et al. (2021) synthesized a dansyl-based pH fluorescent probe using 4-bromobutan-1-amine hydrobromide. This probe demonstrated sensitivity and selectivity towards H+ in acidic media and was able to sense intracellular pH changes in the acidic range (Liu et al., 2021).
Photobromination Studies
Tanner et al. (1974) conducted photobromination studies using 1-cyano-2-methylbutane, which is structurally related to 4-bromo-N-methylbutan-1-amine hydrobromide. They found that different conditions yielded various brominated products, contributing to the understanding of bromination mechanisms in similar compounds (Tanner et al., 1974).
Synthesis of Chlorinated Amides
D’hooghe et al. (2003) reported on the synthesis of chlorinated amides using compounds structurally similar to 4-bromo-N-methylbutan-1-amine hydrobromide. Their research provides insights into the synthesis and application of halogenated compounds in medicinal chemistry (D’hooghe et al., 2003).
Application in Carbon Dioxide Capture
Bates et al. (2002) explored the use of ionic liquids derived from 4-bromo-N-methylbutan-1-amine hydrobromide for carbon dioxide capture. They found that these ionic liquids could react reversibly with CO2, efficiently sequestering the gas as a carbamate salt (Bates et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-bromo-N-methylbutan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.BrH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOVFXPQUAOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methylbutan-1-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)


